molecular formula C27H26N2O3 B5913788 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one

货号 B5913788
分子量: 426.5 g/mol
InChI 键: YETPLKHCKNHQPG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one, also known as ABT-639, is a selective T-type calcium channel blocker. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

作用机制

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking T-type calcium channels, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one reduces neuronal excitability and neurotransmitter release, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have significant antihypertensive effects in animal models, which are attributed to its ability to reduce peripheral vascular resistance. It has also been shown to have antiepileptic effects in animal models, which are attributed to its ability to reduce neuronal excitability. In addition, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have potential as a novel therapeutic agent for the treatment of neuropathic pain and cancer.

实验室实验的优点和局限性

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has several advantages for lab experiments, including its high selectivity for T-type calcium channels, its well-characterized pharmacokinetics and pharmacodynamics, and its availability as a synthetic compound. However, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one also has some limitations for lab experiments, including its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.

未来方向

Future research on 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one could focus on several areas, including the development of more potent and selective T-type calcium channel blockers, the evaluation of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one in clinical trials for the treatment of various diseases, and the investigation of the underlying mechanisms of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one's therapeutic effects. In addition, future research could explore the potential of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one as a tool compound for the study of T-type calcium channels and their role in disease.

合成方法

The synthesis of 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one involves a multistep process, starting from commercially available starting materials. The key step involves the condensation of 4-hydroxycoumarin with 4-(diphenylmethyl)piperazine in the presence of a base, followed by the protection of the amine group with a Boc group. The Boc-protected intermediate is then reacted with 3-bromo-4-chlorobenzaldehyde to give the final product 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one.

科学研究应用

3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, epilepsy, neuropathic pain, and cancer. It has been shown to have significant antihypertensive effects in animal models and has been evaluated in clinical trials for the treatment of hypertension. 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has also been shown to have antiepileptic effects in animal models and has been evaluated in clinical trials for the treatment of epilepsy. In addition, 3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one has been shown to have potential as a novel therapeutic agent for the treatment of neuropathic pain and cancer.

属性

IUPAC Name

3-[(4-benzhydrylpiperazin-1-yl)methyl]-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c30-26-22-13-7-8-14-24(22)32-27(31)23(26)19-28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25,30H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETPLKHCKNHQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C3=CC=CC=C3OC2=O)O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Benzhydrylpiperazin-1-yl)methyl]-4-hydroxychromen-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。